molecular formula C8H9N3 B572984 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-89-1

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B572984
CAS No.: 1260384-89-1
M. Wt: 147.181
InChI Key: NNSRQNOTXYFHPT-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and an amine group at the 7-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . Inhibition of these pathways by this compound can lead to reduced cell proliferation and migration, potentially slowing the progression of cancer .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of strong acids or bases to facilitate cyclization and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern and the position of the amine group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers. Its unique structure makes it a valuable compound for exploring new therapeutic agents and understanding structure-activity relationships in medicinal chemistry .

Biological Activity

4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by a pyrrolo-pyridine framework, contributes to its potential as a therapeutic agent. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉N₃
  • Molecular Weight : 147.18 g/mol
  • Structural Features : The compound features a methyl group at the 4-position and an amino group at the 7-position of the pyrrolopyridine ring system, enhancing its reactivity and biological potential.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . Its mode of action involves:

  • Inhibition of FGFR Activity : The compound interacts with FGFRs, leading to the inhibition of their signaling pathways.
  • Affected Biochemical Pathways :
    • RAS–MEK–ERK
    • PLCγ
    • PI3K–Akt

These interactions result in significant biological effects, such as the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been evaluated against several cancer cell lines:

Cell LineIC50 Value (µM)Effect
PC-3 (Prostate)Low µM rangeInduces apoptosis
HCT116 (Colon)nM to low µM rangeSignificant cytotoxicity
WI-38 (Normal Fibroblasts)Non-toxicSelective toxicity towards cancer cells

In studies, derivatives of this compound have shown varying degrees of efficacy, with some analogues demonstrating IC50 values in the nanomolar range against prostate cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainActivity
E. coliSignificant inhibition
S. aureusBacteriostatic effects
A. flavusNotable antifungal activity

These findings suggest that modifications to the pyrrolopyridine structure can enhance antimicrobial efficacy .

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of various pyrrolo[2,3-c]pyridine derivatives, including this compound, against PC-3 and HCT116 cell lines. The results highlighted that certain substitutions significantly improved cytotoxicity while maintaining selectivity towards cancer cells .
  • Mechanistic Insights :
    Flow cytometric analysis indicated that treatment with this compound led to a significant accumulation of PC-3 cells in the G2/M phase of the cell cycle, suggesting a mechanism involving cell cycle arrest prior to apoptosis induction .

Applications in Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development:

  • Cancer Therapeutics : As a lead compound for developing targeted therapies against cancers expressing FGFRs.
  • Antimicrobial Agents : Potential for developing new antibiotics or antifungal treatments based on its structural modifications.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRQNOTXYFHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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